N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide
CAS No.:
Cat. No.: VC16369815
Molecular Formula: C15H12ClN5O
Molecular Weight: 313.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClN5O |
|---|---|
| Molecular Weight | 313.74 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide |
| Standard InChI | InChI=1S/C15H12ClN5O/c16-11-5-1-2-6-12(11)18-14(22)8-13-19-15(21-20-13)10-4-3-7-17-9-10/h1-7,9H,8H2,(H,18,22)(H,19,20,21) |
| Standard InChI Key | SPVPOGWMHKUDEK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CC2=NC(=NN2)C3=CN=CC=C3)Cl |
Introduction
N-(2-Chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic organic compound featuring a unique structure combining a chlorophenyl group, a pyridine ring, and a 1,2,4-triazole moiety. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The compound's structural complexity makes it a promising candidate for pharmaceutical and agrochemical applications.
Structural Characteristics
The molecular structure of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide includes:
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Chlorophenyl group: Contributes to hydrophobic interactions and enhances lipophilicity.
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Pyridine ring: A nitrogen-containing aromatic ring that often plays a role in hydrogen bonding and metal coordination.
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1H-1,2,4-Triazole moiety: Known for its bioactive properties and ability to form hydrogen bonds with biological targets.
Synthesis
The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. General steps include:
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Substitution reactions to introduce the chlorophenyl group.
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Cyclization to form the 1H-1,2,4-triazole ring.
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Coupling with pyridine derivatives under controlled conditions.
Biological Activity
N-(2-Chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide has been evaluated for its potential biological activities:
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Antifungal Activity: Compounds with triazole rings are known inhibitors of fungal sterol biosynthesis enzymes like lanosterol 14α-demethylase .
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Antibacterial Potential: The chlorophenyl group enhances membrane permeability in bacterial cells.
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Anticancer Properties: Similar heterocyclic compounds have shown antimitotic activity against tumor cells .
Applications
This compound's structure suggests potential uses in:
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Pharmaceuticals: As an antifungal or antibacterial agent.
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Agrochemicals: For controlling fungal infections in crops.
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Materials Science: As a precursor for functionalized polymers.
Research Findings
Studies on related compounds provide insights into the potential applications of N-(2-chlorophenyl)-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide:
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